molecular formula C7H7BrN2O B1265394 3-Bromophenylurea CAS No. 2989-98-2

3-Bromophenylurea

Cat. No. B1265394
CAS RN: 2989-98-2
M. Wt: 215.05 g/mol
InChI Key: DHMRSMNEKFDABI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of bromophenylurea derivatives often involves reactions between bromophenyl compounds and urea or urea derivatives. For example, thiourea derivatives have been synthesized by reacting 4-bromobutanoylisothiocyanate with tolyl groups, leading to compounds with configurations influenced by intrahydrogen bonds between the carbonyl oxygen and amide hydrogen atoms (Abosadiya et al., 2015). Another example includes the synthesis of chalcone structures through reactions involving bromophenyl groups, demonstrating the variety of methods available for synthesizing related compounds (Thanigaimani et al., 2015).

Molecular Structure Analysis

Molecular structure analysis of bromophenylurea derivatives reveals diverse configurations and crystalline forms. Crystallographic studies have shown that these compounds can crystallize in different systems, such as triclinic and monoclinic, with molecules adopting specific configurations influenced by their substituents and intramolecular hydrogen bonding (Xian et al., 2009).

Chemical Reactions and Properties

Bromophenylurea derivatives participate in various chemical reactions, contributing to their diverse chemical properties. For example, the reaction of phenylacetyl chloride with 4-bromoaniline has been used to synthesize N-p-bromophenyl-N′-phenylacetylthiourea, illustrating the compound's reactivity and potential for forming structurally complex derivatives (Liang Xian et al., 2009).

Physical Properties Analysis

The physical properties of bromophenylurea derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. These properties are essential for understanding the compound's behavior in different environments and applications. The crystalline forms, for example, are determined by X-ray crystallographic studies, providing insight into the compounds' stability and intermolecular interactions (Kalyani & Vijayan, 1969).

Chemical Properties Analysis

The chemical properties of bromophenylurea derivatives, such as reactivity, chemical stability, and interaction with other molecules, are critical for their potential applications. Studies on these compounds have explored their inhibitory activities, interaction with metals, and potential as catalysts, highlighting their versatility and importance in various chemical contexts (Bayrak et al., 2017).

Scientific Research Applications

Crystal Structure Analysis

  • Crystal Structure of Metobromuron : 3-Bromophenylurea derivatives, like metobromuron, have been studied for their crystal structures. The dihedral angle between the urea group and the bromophenyl ring in such compounds offers insights into their molecular geometry, which is crucial for understanding their chemical properties and interactions (Kang, Kim, Kwon, & Kim, 2015).

Antifungal Activity

  • In Vitro Activities Against Yeasts and Molds : Some 3-Bromophenylurea derivatives have displayed broad-spectrum in vitro activity against pathogenic yeasts and molds, showcasing their potential as antifungal agents. These derivatives have been particularly effective against Aspergillus species and fluconazole-resistant yeast isolates (Buchta et al., 2004).

Chemical Sensing and Detection

  • Sensing Properties of 3-Amino Boron-Dipyrromethene Derivatives : The conversion of 3-bromo boron-dipyrromethene to 3-amino BODIPY and its derivatives has been explored. These derivatives can act as sensors for ions like Hg2+ and F−, demonstrating the utility of 3-Bromophenylurea derivatives in chemical sensing (Ganapathi et al., 2014).

Safety And Hazards

3-Bromophenylurea may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended . In case of exposure, it is advised to wash with plenty of water and seek medical help .

properties

IUPAC Name

(3-bromophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O/c8-5-2-1-3-6(4-5)10-7(9)11/h1-4H,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHMRSMNEKFDABI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70184008
Record name 3-Bromophenylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70184008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromophenylurea

CAS RN

2989-98-2
Record name 3-Bromophenylurea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002989982
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Bromophenylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70184008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-bromophenyl)urea
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-BROMOPHENYLUREA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02R6NPO627
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
A Sabljić, H Güsten, H Verhaar, J Hermens - Chemosphere, 1995 - Elsevier
A systematic study was performed to evaluate the quality and reliability of the quantitative relationships between the soil sorption coefficients and the n-octanol/water partition …
Number of citations: 573 www.sciencedirect.com
P Gramatica, M Corradi, V Consonni - Chemosphere, 2000 - Elsevier
Soil sorption coefficients (K OC ) of 185 non-ionic organic heterogeneous pesticides have been studied searching for quantitative structure-property relationships (QSPRs). The …
Number of citations: 223 www.sciencedirect.com
CMR Low, JG Vinter - Journal of medicinal chemistry, 2008 - ACS Publications
Cholecystokinin 2 receptor antagonists encompass a wide range of structures. This makes them unsuitable candidates for existing 3D-QSAR methods and has led us to develop an …
Number of citations: 37 pubs.acs.org
S Takahashi, K Shudo, T Okamoto, K Yamada, Y Isogai - Phytochemistry, 1978 - Elsevier
We have synthesized 35 N-phenyl-N′-(4-pyridyl)urea derivatives and tested their cytokinin activity in the tobacco callus bioassay. Among them, N-phenyl-N′- (2-chloro-4-pyridyl)urea …
Number of citations: 186 www.sciencedirect.com
MP González, AM Helguera, IG Collado - Molecular diversity, 2006 - Springer
A TOPological Sub-structural MOlecular DEsign (TOPS-MODE) approach was used to predict the soil sorption coefficients for a set of pesticide compounds. The obtained model …
Number of citations: 26 link.springer.com
PR Duchowicz, MP González, AM Helguera… - … and intelligent laboratory …, 2007 - Elsevier
We predict the soil sorption coefficients of 163 non-ionic organic pesticides performing a QSPR treatment. A pool containing 1247 theoretical descriptors is explored simultaneously …
Number of citations: 37 www.sciencedirect.com
A Sabljic, Y Nakagawa - Non-First Order Degradation and Time …, 2014 - ACS Publications
The sorption of pesticides to soils or sediments is the major factor determining their mobility, transport and bioavailability in terrestrial and aquatic environments. The organic matter is …
Number of citations: 7 pubs.acs.org
CA Capacci-Daniel - 2009 - search.proquest.com
Polymorphism is the ability of a molecule to adopt multiple, unique solid-state packing arrangements. Polymorphs are therefore composed of the same material but have unique lattice …
Number of citations: 1 search.proquest.com
W Pithaktrakool - 2022 - digital.car.chula.ac.th
Soil pollution is one of the pollutions caused by nature and human activities, which are mostly the use of insecticide and chemical fertilizer to make plants grow well and produce more …
Number of citations: 0 digital.car.chula.ac.th
MP González, MAC Pérez, R Molina - biochempress.com
The TOPological Sub-Structural MOlecular DEsign (TOPS-MODE) approach has been applied to the study of the soil sorption coefficient of various phenylureas herbicides. A model …
Number of citations: 5 biochempress.com

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